molecular formula C10H9N3O B2437960 4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde CAS No. 177028-45-4

4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B2437960
CAS No.: 177028-45-4
M. Wt: 187.202
InChI Key: HPXAYPCPSBFHHE-UHFFFAOYSA-N
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Description

4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a benzyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazides with aldehydes under acidic conditions. For example, the reaction of benzyl hydrazine with formyl hydrazine in the presence of an acid catalyst can yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-1H-1,2,3-triazole-3-carbaldehyde: Similar structure but with a different triazole ring.

    4-Benzyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of an aldehyde.

    4-Benzyl-4H-1,2,4-triazole-3-methanol: Contains an alcohol group instead of an aldehyde.

Uniqueness

4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde is unique due to its specific combination of a benzyl group and an aldehyde functional group on the triazole ring. This unique structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-benzyl-1,2,4-triazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-7-10-12-11-8-13(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXAYPCPSBFHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NN=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177028-45-4
Record name 4-benzyl-4H-1,2,4-triazole-3-carbaldehyde
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